molecular formula C13H21NO B13163994 1-(3-Methoxyphenyl)-3,3-dimethylbutan-1-amine

1-(3-Methoxyphenyl)-3,3-dimethylbutan-1-amine

Cat. No.: B13163994
M. Wt: 207.31 g/mol
InChI Key: NAQJTGGGXMLPAC-UHFFFAOYSA-N
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Description

1-(3-Methoxyphenyl)-3,3-dimethylbutan-1-amine is an organic compound that belongs to the class of phenethylamines. This compound is characterized by the presence of a methoxy group attached to a phenyl ring, which is further connected to a butan-1-amine structure with two methyl groups at the third carbon position. The compound’s unique structure makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Methoxyphenyl)-3,3-dimethylbutan-1-amine can be achieved through several synthetic routes. One common method involves the alkylation of 3-methoxyphenylacetonitrile with 3,3-dimethylbutyl bromide, followed by reduction of the nitrile group to an amine. The reaction conditions typically include the use of a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalytic hydrogenation is often employed to reduce the nitrile group to an amine, using catalysts such as palladium on carbon (Pd/C) under hydrogen gas (H2) pressure.

Chemical Reactions Analysis

Types of Reactions

1-(3-Methoxyphenyl)-3,3-dimethylbutan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can further modify the amine group to form secondary or tertiary amines.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, introducing different substituents such as halogens or nitro groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) in the presence of a Lewis acid catalyst.

Major Products

The major products formed from these reactions include various substituted phenethylamines, ketones, and aldehydes, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(3-Methoxyphenyl)-3,3-dimethylbutan-1-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including its effects on neurotransmitter systems.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(3-Methoxyphenyl)-3,3-dimethylbutan-1-amine involves its interaction with molecular targets such as neurotransmitter receptors and enzymes. The compound may act as an agonist or antagonist at specific receptor sites, modulating the activity of neurotransmitters like dopamine, serotonin, and norepinephrine. This modulation can influence various physiological and neurological processes, making it a compound of interest in neuropharmacology.

Comparison with Similar Compounds

1-(3-Methoxyphenyl)-3,3-dimethylbutan-1-amine can be compared with other similar compounds, such as:

    1-(4-Methoxyphenyl)-3,3-dimethylbutan-1-amine: Similar structure but with the methoxy group at the para position.

    1-(3-Methoxyphenyl)-2-methylpropan-1-amine: Similar structure but with a different alkyl chain length.

    1-(3-Methoxyphenyl)-3-methylbutan-1-amine: Similar structure but with one less methyl group.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.

Properties

Molecular Formula

C13H21NO

Molecular Weight

207.31 g/mol

IUPAC Name

1-(3-methoxyphenyl)-3,3-dimethylbutan-1-amine

InChI

InChI=1S/C13H21NO/c1-13(2,3)9-12(14)10-6-5-7-11(8-10)15-4/h5-8,12H,9,14H2,1-4H3

InChI Key

NAQJTGGGXMLPAC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)CC(C1=CC(=CC=C1)OC)N

Origin of Product

United States

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